cycloviolacin H4

Description

Overview of Cyclotides as Macrocyclic Peptides

Cyclotides are small proteins, typically 27-40 amino acids in length, distinguished by their unique and exceptionally stable structure. xiahepublishing.com They are produced by various plant families, including Violaceae, Rubiaceae, and Cucurbitaceae, where they play a crucial role in the plant's defense mechanisms. oup.com

The defining features of cyclotides are their head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds. oup.com This structure, known as the cyclic cystine knot (CCK) motif, is formed by six conserved cysteine residues. uq.edu.au Two of the disulfide bonds create a ring through which the third disulfide bond is threaded, resulting in a remarkably stable and compact three-dimensional fold. diva-portal.org This intricate architecture confers exceptional resistance to thermal, chemical, and enzymatic degradation. xiahepublishing.comnih.gov

The primary natural function of cyclotides is to protect plants from a variety of pests and pathogens. oup.com They exhibit a wide range of biological activities, including insecticidal, antimicrobial, and anti-nematode properties. xiahepublishing.comtaylorandfrancis.com When ingested by insects, for instance, cyclotides can disrupt the integrity of midgut cells, leading to growth retardation and mortality. xiahepublishing.comoup.com This defensive capability is largely attributed to their ability to interact with and disrupt biological membranes. oup.comnih.gov

Unique Structural Characteristics of Cyclotides

Discovery and Initial Characterization of Cycloviolacin H4

This compound was first isolated from the underground parts, including the roots, bulbs, and runners, of the Australian native violet, Viola hederaceae. acs.orgacs.org Its discovery was part of a broader investigation into the diverse array of cyclotides present in this plant species. acs.org Notably, the expression of cyclotides can be tissue-specific, and this compound was found to be the most hydrophobic cyclotide present exclusively in the subterranean portions of the plant. acs.org

The discovery of this compound came at a time of growing interest in the structural and functional diversity of cyclotides. Researchers were actively isolating and characterizing new cyclotides to understand the basis of their stability and various biological activities. researchgate.net The characterization of this compound contributed significantly to this field by highlighting a strong correlation between surface hydrophobicity and biological activity. acs.orgnih.gov Its potent hemolytic activity, the strongest among cyclotides reported at the time, was linked to a large, surface-exposed hydrophobic patch. acs.orgnih.govnih.gov This finding provided crucial insights into how the surface properties of cyclotides modulate their cytotoxic effects. acs.org

The primary structure of this compound was determined using techniques such as nanospray tandem mass spectrometry and quantitative amino acid analysis. acs.orgnih.gov

Table 1: Properties of this compound

| Property | Description |

|---|---|

| Amino Acid Sequence | cyclo-(CAESCVWIPCTVTALLGCSCSNNVCYNGIP) acs.orgnih.gov |

| Molecular Weight | 3136.7 Da diva-portal.org |

| Number of Residues | 30 acs.orgnih.gov |

| Subfamily | Bracelet acs.orgnih.gov |

| Isolation Source | Underground parts of Viola hederaceae acs.orgacs.org |

| Key Characteristic | High hydrophobicity and potent hemolytic activity acs.orgnih.gov |

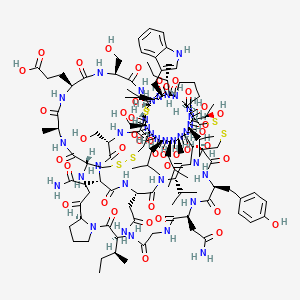

Structure

2D Structure

Properties

bioactivity |

Antimicrobial |

|---|---|

sequence |

GIPCAESCVWIPCTVTALLGCSCSNNVCYN |

Origin of Product |

United States |

Structural Elucidation and Features of Cycloviolacin H4

Primary Structure Determination

The determination of the primary structure of cycloviolacin H4, which consists of 30 amino acid residues, was accomplished through a combination of nanospray tandem mass spectrometry and quantitative amino acid analysis. nih.gov

Amino Acid Sequence Analysis via Nanospray Tandem Mass Spectrometry

The amino acid sequence of this compound was determined to be cyclo-(CAESCVWIPCTVTALLGCSCSNNVCYNGIP). nih.govacs.org This was achieved by reducing the peptide with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) followed by enzymatic digestion. acs.org Several methods were employed to ensure the accuracy of the sequence. One method involved digestion with trypsin or a combination of trypsin and endoproteinase GluC. acs.org Another approach utilized thermolysin digestion of the reduced, unalkylated peptide. acs.org A third method involved reduction with dithiothreitol (B142953) (DTT), alkylation with bromoethylamine, and subsequent digestion with trypsin. acs.org The resulting peptide fragments were then analyzed by nanospray tandem mass spectrometry. acs.orgscispace.com This technique allowed for the sequencing of the peptide by examining the b- and y-ion series in the mass spectra of the fragments. scispace.comacs.org

Quantitative Amino Acid Analysis

Quantitative amino acid analysis was used to confirm the amino acid composition of this compound and support the sequence data obtained from mass spectrometry. nih.govresearchgate.net This analysis verified the presence and relative abundance of the 30 amino acid residues, including the six cysteine residues that are characteristic of cyclotides. acs.orgacs.org The analysis also confirmed the presence of one glutamic acid residue. acs.org

Three-Dimensional Structure and Topology

The three-dimensional structure of this compound is characterized by a unique and highly stable architecture. A model of its structure was developed based on the homologous cyclotide vhr1 (B1575614). nih.govresearchgate.net

Cyclic Cystine Knot (CCK) Motif

The structure of this compound is stabilized by a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. nih.govportlandpress.com This motif is a hallmark of all known cyclotides and is crucial for their exceptional stability. nih.govresearchgate.net The CCK motif consists of an embedded ring formed by two of the disulfide bonds and the connecting backbone segments, which is then threaded by the third disulfide bond. researchgate.netdiva-portal.org

The six conserved cysteine residues in this compound form three disulfide bonds with a specific connectivity of CysI-CysIV, CysII-CysV, and CysIII-CysVI. diva-portal.orgmdpi.com This arrangement creates the knotted topology characteristic of the CCK motif. researchgate.netdiva-portal.org Two of the disulfide bridges and their connecting backbone segments form a ring, through which the third disulfide bond passes, creating a mechanically interlocked structure that confers significant stability to the molecule. researchgate.net

Role of the CCK in Structural Rigidity and Stability

The exceptional stability of this compound is conferred by its cyclic cystine knot (CCK) motif. acs.orguq.edu.au This structural architecture is composed of a head-to-tail cyclized peptide backbone and an embedded cystine knot formed by three interlocked disulfide bonds. uq.edu.auuq.edu.au The cystine knot's connectivity (I-IV, II-V, III-VI) creates a highly cross-braced framework where two disulfide bonds and the connecting backbone segments form a ring that is threaded by the third disulfide bond. uq.edu.audiva-portal.org This intricate arrangement imparts significant structural rigidity, making cyclotides like this compound exceptionally resistant to chemical, thermal, and proteolytic degradation. acs.orguq.edu.auuq.edu.au The CCK motif is considered an inherent feature of the cyclotide framework that is crucial for maintaining a compact and stable three-dimensional fold. acs.orgresearchgate.net This rigidity is a key characteristic that allows cyclotides to be regarded as stable scaffolds. uq.edu.au

Classification within the Bracelet Subfamily of Cyclotides

Cyclotides are broadly categorized into two main subfamilies: Möbius and bracelet. uq.edu.aunih.gov this compound is classified within the bracelet subfamily. acs.orgnih.gov This classification is based on specific structural features within the peptide backbone loops, particularly the conformation of the peptide bond in loop 5. uq.edu.au Members of the bracelet subfamily, such as the cycloviolacins, are distinguished from the Möbius subfamily by the absence of a particular structural twist in the backbone. nih.gov

Computational Modeling and Homology-Based Structure Prediction

A three-dimensional structural model of this compound was developed using homology-based prediction methods. acs.orgnih.gov The model was derived using the known structure of the homologous cyclotide vhr1 as a template. acs.orgnih.gov This approach is viable because cyclotides, particularly those within the same subfamily, share a highly conserved structural framework. uq.edu.au this compound differs from vhr1 by only a single amino acid residue in loop 5, making vhr1 an appropriate template for modeling. acs.org The finding that the 3D structures of cyclotides are relatively invariant, even with sequence variations, supports the use of homology modeling for predicting the structures of newly discovered cyclotides. uq.edu.auresearchgate.net

Chemical Synthesis and Derivatization Strategies for Cycloviolacin H4 Analogs

Solid-Phase Peptide Synthesis Methodologies

The chemical synthesis of cyclotides, including analogs of cycloviolacin H4, is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). nih.govnih.govbeilstein-journals.org SPPS allows for the stepwise assembly of amino acids on an insoluble resin support, which simplifies the purification process by enabling the removal of excess reagents and byproducts through simple filtration and washing steps. bachem.com This method is highly efficient for producing linear peptide precursors of cyclotides, which are typically around 30 amino acids in length. nih.govnih.gov

Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed in SPPS. sciengine.comcsic.es However, the Fmoc strategy is often preferred due to the milder basic conditions required for the removal of the Nα-protecting group, which offers an orthogonal deprotection scheme relative to the acid-labile side-chain protecting groups and resin linkers. sciengine.comcsic.es The process involves repetitive cycles of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid until the full linear peptide sequence is assembled. bachem.com

Synthesizing a cyclic peptide like this compound requires specific adaptations to the standard linear SPPS protocol. The primary challenge is the head-to-tail cyclization of the linear precursor. uq.edu.aumdpi.com After the linear peptide chain is assembled on the solid support, it must be cleaved from the resin in a manner that facilitates subsequent intramolecular cyclization. A key strategy involves synthesizing a linear precursor with reactive functionalities at its N- and C-termini that can be chemoselectively ligated. nih.govacs.org

The choice of resin and cleavage strategy is critical. For instance, to generate a C-terminal thioester required for Native Chemical Ligation, specialized linkers are used. Upon cleavage, the linear peptide is obtained in a form ready for the crucial cyclization step in solution. acs.org

Intramolecular Native Chemical Ligation (NCL) is the most prevalent and effective method for the backbone cyclization of synthetic cyclotide precursors. nih.govnih.gov This technique creates a native peptide bond between the N- and C-termini of a linear peptide. researchgate.net The essential requirement for NCL is a linear peptide precursor that contains a cysteine residue at the N-terminus and a thioester group at the C-terminus. nih.govacs.orgresearchgate.net

The ligation process is typically performed in an aqueous buffer at a physiological pH. nih.gov The reaction proceeds via a chemoselective transthioesterification, where the side-chain thiol of the N-terminal cysteine attacks the C-terminal thioester. This is followed by a rapid, spontaneous S-to-N acyl shift that results in the formation of a stable, native amide bond, thus yielding the cyclized peptide backbone. researchgate.net A significant advantage of NCL is that it proceeds without racemization at the ligation site. nih.gov The cyclization and oxidative folding to form the correct disulfide bonds can sometimes be accomplished in a single-pot reaction. nih.govresearchgate.net

| Synthesis Stage | Technique | Key Features |

| Linear Precursor Assembly | Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid resin support. Fmoc chemistry is commonly used. sciengine.combachem.com |

| Backbone Cyclization | Intramolecular Native Chemical Ligation (NCL) | Requires an N-terminal Cysteine and a C-terminal thioester. nih.govacs.org The reaction is chemoselective and occurs in aqueous solution. nih.gov |

| Folding | Oxidative Refolding | Formation of the three characteristic disulfide bonds to achieve the stable cystine knot motif. sciengine.com Can sometimes be combined with cyclization in a one-pot process. nih.gov |

Adaptations for Macrocyclic Peptide Synthesis

Microwave-Assisted Peptide Synthesis

Microwave-assisted synthesis has emerged as a valuable tool for accelerating chemical reactions, including SPPS. anton-paar.comijpsjournal.com The application of microwave energy can significantly reduce the time required for both the coupling and deprotection steps in peptide synthesis, often reducing reaction times from hours to minutes. anton-paar.comeurekaselect.com This rapid and efficient heating can lead to higher peptide yields and purity. ijpsjournal.com

While specific studies detailing the microwave-assisted synthesis of this compound are not prevalent, the technique has been successfully applied to the synthesis of other cyclotides and complex peptides. sciengine.comscielo.br For example, an efficient approach for the total synthesis of cyclotides using microwave-assisted Fmoc-SPPS has been reported. sciengine.com The controlled heating provided by modern microwave reactors enhances reaction kinetics and allows for rapid optimization of synthesis protocols. anton-paar.com This technology holds significant promise for improving the efficiency of producing linear precursors for this compound and its analogs.

Design and Synthesis of this compound Derivatives

The robust and stable framework of cyclotides makes them ideal scaffolds for protein engineering and drug design. acs.orguq.edu.au By modifying the sequence of this compound, it is possible to create derivatives with altered or entirely new biological activities while retaining the inherent stability of the cyclotide core.

The introduction of unnatural amino acids (UAAs) into the this compound sequence is a powerful strategy for modifying its properties. nih.gov UAAs can introduce novel chemical functionalities, alter peptide conformation, and enhance proteolytic resistance. nih.govprinceton.edu The synthesis of UAA-containing peptides is readily achievable using SPPS, where the desired UAA is incorporated at a specific position in the peptide chain in the same manner as natural amino acids. nih.govprinceton.edu

Methods have been developed for the in-cell production of cyclotides containing UAAs, combining protein splicing with in vivo UAA incorporation. google.com This demonstrates the feasibility of creating diverse cyclotide libraries with non-canonical residues. For this compound, incorporating UAAs could be used to probe structure-activity relationships or to introduce functionalities for bioconjugation. princeton.edu

| Unnatural Amino Acid Example | Potential Application | Reference |

| p-Azidophenylalanine | Click chemistry handle for bioconjugation | google.com |

| 4-Methoxyhomophenylalanine | Probing structural and functional requirements | nih.gov |

| L-(7-hydroxycoumarin-4-yl)ethylglycine | Fluorescent labeling for imaging studies | google.com |

| 6-chloro-tryptophan | Modifying hydrophobicity and electronic properties | google.com |

For bracelet cyclotides like this compound, the loops are generally tolerant to sequence substitutions, making them suitable for grafting applications. uq.edu.au Studies on other cyclotides, such as kalata B1 and MCoTI-II, have shown that grafting bioactive epitopes into loops can confer new activities, such as enzyme inhibition or receptor antagonism. nih.govuq.edu.au For example, peptide sequences have been successfully grafted into various loops of kalata B1 and MCoTI-II to introduce novel biological functions. nih.gov This technique allows the stable cyclotide scaffold to constrain the grafted peptide into a bioactive conformation and protect it from degradation. nih.gov Applying this to this compound could unlock new therapeutic possibilities by presenting known bioactive peptides on a highly stable and resilient molecular platform.

Structure Activity Relationship Sar Studies of Cycloviolacin H4

Correlation of Structural Features with Biological Activities

The biological activities of cycloviolacin H4 are intrinsically linked to its three-dimensional structure. Key features such as a surface-exposed hydrophobic patch, the integrity of its cyclic backbone, and the specific amino acid residues that constitute the peptide all play crucial roles in its function.

Influence of the Surface-Exposed Hydrophobic Patch on Activity

A prominent feature of this compound is a large, surface-exposed hydrophobic patch. acs.orgnih.gov Research has demonstrated a strong correlation between the size of this hydrophobic area and the hemolytic activity of the cyclotide. acs.orgnih.govnih.gov this compound exhibits one of the most potent hemolytic activities reported for any cyclotide, a characteristic attributed to this extensive hydrophobic surface. acs.orgnih.gov This hydrophobic patch is believed to be the primary site of interaction with cell membranes, leading to their disruption. mdpi.comcolab.ws The relationship between hydrophobicity and bioactivity is a recurring theme among cyclotides, with more hydrophobic members generally displaying higher levels of activity, including anti-HIV and hemolytic effects. nih.govnih.govscispace.com

Role of the Intact Cyclic Backbone in Bioactivity

The cyclic nature of the this compound backbone is fundamental to its stability and, consequently, its biological activity. mdpi.com This circular structure, reinforced by a cystine knot motif, makes the molecule highly resistant to thermal, chemical, and enzymatic degradation. acs.orgmdpi.com This stability is crucial for maintaining the specific three-dimensional conformation required for its interaction with biological targets. Linearized versions of cyclotides, which lack the cyclic backbone, have been shown to be devoid of cytotoxic activity, highlighting the importance of the cyclic structure. acs.org The rigidity conferred by the cyclic cystine knot framework ensures the correct presentation of the bioactive surfaces, such as the hydrophobic patch. diva-portal.org

Impact of Specific Amino Acid Residues on Activity

Beyond the general hydrophobic character, the specific amino acid residues and their arrangement are critical determinants of this compound's activity. The sequence of this compound is cyclo-(CAESCVWIPCTVTALLGCSCSNNVCYNGIP). acs.orgnih.gov While the hydrophobic residues contribute significantly to membrane interaction, certain hydrophilic residues are also essential for bioactivity. nih.gov For instance, a conserved glutamic acid (Glu) residue, located in loop 1 of many cyclotides, has been identified as a key player in their cytotoxic effects. mdpi.comuq.edu.au Esterification of this residue has been shown to dramatically decrease biological activity. mdpi.com This suggests that a combination of hydrophobic and charged residues is necessary for the full spectrum of bioactivity, likely involving both membrane binding and subsequent electrostatic interactions. diva-portal.org

Mutagenesis Studies for SAR Profiling

Alanine-Scanning Mutagenesis

Alanine-scanning mutagenesis is a powerful technique used to identify key residues for a protein's function. In studies on the prototypic cyclotide kalata B1, which shares structural similarities with this compound, all non-cysteine residues were systematically replaced with alanine (B10760859). colab.wsnih.gov These studies revealed that a specific cluster of surface-exposed, predominantly hydrophilic residues is essential for both insecticidal and hemolytic activities. nih.gov Interestingly, this "bioactive patch" is distinct from the hydrophobic patch implicated in membrane binding. mdpi.comnih.gov This has led to the hypothesis that the mechanism of action for cyclotides may involve not only membrane interaction but also specific self-association events mediated by this bioactive cluster. nih.gov The general tolerance of the cyclotide framework to such mutations also underscores its potential as a scaffold for designing new bioactive peptides. nih.gov

Table 1: Impact of Alanine-Scanning Mutagenesis on the Bioactivity of Kalata B1 (A Prototypic Cyclotide)

| Residue Position | Original Residue | Mutant Residue | Impact on Hemolytic Activity | Impact on Insecticidal Activity |

| 2 | Gly | Ala | Reduced | Reduced |

| 4 | Thr | Ala | Reduced | Reduced |

| 8 | Pro | Ala | Reduced | Reduced |

| 16 | Ser | Ala | Significantly Reduced | Significantly Reduced |

| 17 | Gly | Ala | Reduced | Reduced |

| 23 | Asn | Ala | Significantly Reduced | Significantly Reduced |

| 29 | Trp | Ala | Reduced | Reduced |

This table is a representative example based on findings from alanine-scanning mutagenesis of the prototypic cyclotide kalata B1, as specific data for this compound is not available.

Targeted Substitutions in Backbone Loops

The backbone of cyclotides consists of six loops connecting the conserved cysteine residues. mdpi.com These loops, particularly loops 2, 3, 5, and 6, exhibit significant sequence variation among different cyclotides and are crucial for their diverse biological activities. nih.govmdpi.com Targeted substitutions within these loops have been shown to modulate the bioactivity of cyclotides. For bracelet cyclotides like this compound, loops 2 and 3 are particularly important for membrane binding. nih.gov Altering the hydrophobicity of these loops can directly impact activities such as anti-HIV potency. nih.gov The ability to graft new peptide sequences into these loops without disrupting the core structure makes cyclotides attractive scaffolds for drug design and protein engineering. uq.edu.au

Comparative SAR Analysis with Other Cyclotide Subfamilies

Cyclotides, a family of plant-derived peptides, are categorized into subfamilies based on structural nuances, primarily the presence or absence of a cis-proline residue in the peptide backbone. plos.org this compound is classified within the bracelet subfamily, which is distinguished by the lack of this cis-proline bond. nih.gov The other major subfamily is the Möbius cyclotides, which feature a conceptual twist in their backbone due to a conserved cis-Pro peptide bond in loop 5. plos.orguq.edu.au This fundamental structural difference leads to distinct structure-activity relationship (SAR) profiles between this compound and members of the Möbius subfamily, such as the prototypic kalata B1.

Structural variations in the backbone loops further differentiate the SAR of these subfamilies. Bracelet cyclotides like this compound typically have a longer loop 3 (often six residues) compared to the four residues common in Möbius cyclotides. uq.edu.au Conversely, the defining feature of Möbius cyclotides is the Pro residue in loop 5 that adopts a cis conformation. uq.edu.au Loop 2 in bracelet cyclotides also tends to contain a higher content of hydrophobic residues. uq.edu.au These variations in loop size and composition directly influence the peptide's three-dimensional conformation, the geometry of the hydrophobic patch, and the distribution of charged residues, all of which are critical for membrane interaction and subsequent bioactivity. plos.orgmdpi.com

The mechanism of action for both subfamilies is largely attributed to their ability to interact with and disrupt cell membranes. plos.orguq.edu.au However, the specific nature of this interaction can differ. Studies on kalata B1 (Möbius) have shown that its bioactive face is involved in specific binding to phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683). uq.edu.au While bracelet cyclotides also target PE-containing membranes, the differences in their surface properties can modulate the strength and nature of this binding, leading to variations in activity spectra. uq.edu.au For example, some bracelet cyclotides, such as cycloviolacin O2, have demonstrated potent activity against Gram-negative bacteria, whereas many Möbius cyclotides show weaker effects against bacteria. diva-portal.org The potent hemolytic activity of this compound suggests a highly efficient mechanism of membrane disruption, likely driven by its extensive hydrophobic surface. acs.org

A third, minor subfamily, the trypsin inhibitors, has been identified in gourd plants. plos.org These cyclotides also possess the cyclic cystine knot motif but share little sequence homology with the Möbius or bracelet subfamilies and have a distinct biological activity focused on protease inhibition rather than general membrane disruption. uq.edu.auuq.edu.au Therefore, their SAR is fundamentally different from that of this compound, which is primarily defined by its membrane-lytic properties.

Table 1: Comparative Features of Cyclotide Subfamilies

| Feature | Bracelet (e.g., this compound) | Möbius (e.g., Kalata B1) | Trypsin Inhibitor |

|---|---|---|---|

| Defining Structural Trait | Lacks a cis-Pro bond in the backbone. plos.orgnih.gov | Contains a cis-Pro bond in loop 5, creating a backbone "twist". plos.orguq.edu.au | Structurally homologous to linear knottins; distinct from other subfamilies. uq.edu.au |

| Hydrophobicity | Generally higher; large hydrophobic patch is common. uq.edu.aunih.gov | Generally lower hydrophobicity compared to bracelets. nih.gov | Variable, but activity is not primarily driven by membrane interaction. uq.edu.au |

| Primary Bioactivity | Potent membrane disruption (e.g., hemolytic, cytotoxic, antimicrobial). acs.orgdiva-portal.org | Membrane disruption, but often with lower general cytotoxicity than bracelets. nih.gov | Potent inhibition of the serine protease trypsin. uq.edu.au |

| Key Loop Differences | Loop 3 is typically longer (e.g., 6 residues). uq.edu.au | Loop 5 contains the defining cis-Pro residue. uq.edu.au | Sequence in loops is highly distinct from Möbius and bracelet subfamilies. plos.org |

| Example Activity of this compound | Exhibits exceptionally potent hemolytic activity correlated to its large hydrophobic patch. nih.govacs.org | N/A | N/A |

Mechanistic Investigations of Cycloviolacin H4 Biological Activities

Membrane Interaction and Disruption Mechanisms

The foundational mechanism for the bioactivity of cycloviolacin H4 and related cyclotides is their ability to compromise the integrity of biological membranes. mdpi.com This process is initiated by the peptide's affinity for the lipid bilayer, leading to disruption and eventual cell death. nih.govsb-peptide.com

This compound, a 30-amino acid peptide, possesses a significant surface-exposed hydrophobic patch, a feature that is strongly correlated with its potent cytotoxic and hemolytic activities. acs.orgnih.gov This hydrophobic region is crucial for the initial interaction with the cell membrane. mdpi.com The structure of cyclotides, including the cyclic cystine knot (CCK) motif, creates a stable scaffold that presents this hydrophobic face to the membrane environment. acs.orgresearchgate.net

Studies on a broad range of cyclotides from both the bracelet and Möbius subfamilies have revealed a specific affinity for membranes containing phosphatidylethanolamine (B1630911) (PE) phospholipids (B1166683). uq.edu.aunih.gov The ability to selectively target PE-containing membranes is a conserved feature among these cyclotides and is directly linked to their biological potency. uq.edu.aunih.gov The interaction is driven by both the hydrophobic regions of the peptide inserting into the membrane core and interactions between charged residues on the peptide and the lipid headgroups. nih.gov While direct binding studies on this compound with specific phospholipids are not extensively detailed, its classification as a bracelet cyclotide and its potent membrane-disrupting activities suggest it follows this general mechanism of PE targeting. nih.govuq.edu.aunih.gov The interaction is not dependent on a specific chiral receptor, but rather on the physicochemical properties of the membrane itself. acs.org

| Compound Name | One-Letter Sequence | Subfamily |

|---|---|---|

| This compound | CAESCVWIPCTVTALLGCSCSNNVCYNGIP | Bracelet |

Following the initial binding to the membrane, cyclotides are hypothesized to disrupt the lipid bilayer through the formation of pores or ion channels. mdpi.comnih.gov One proposed mechanism involves the accumulation and self-association of cyclotide monomers on the membrane surface to form multimeric structures, or oligomers. nih.govuq.edu.au These oligomeric complexes would then assemble into a pore-like structure that spans the membrane, leading to the leakage of cellular contents, disruption of the osmotic balance, and ultimately, cell lysis. mdpi.comnih.gov

Evidence for this model comes from studies on related cyclotides where their addition to phospholipid vesicles causes a dose-dependent leakage of the vesicles' internal contents. mdpi.com Electrophysiology studies also suggest that cyclotides can induce ion conduction through lipid bilayers, consistent with the formation of local disturbances or pores. uq.edu.au The size of these pores is thought to be large enough to allow the passage of molecules like fluorescent dyes, eventually leading to the complete rupture of the vesicle or cell. uq.edu.au

To study the interaction of cyclotides with a simplified model of a cell membrane, researchers often use detergent micelles, such as dodecylphosphocholine (B1670865) (DPC) micelles. mdpi.com Biophysical studies using Nuclear Magnetic Resonance (NMR) spectroscopy have shown that cyclotides bind to the surface of DPC micelles. mdpi.com This binding is primarily mediated by the hydrophobic patch on the cyclotide's surface, which interacts with the hydrophobic acyl chains of the detergent molecules. mdpi.comuq.edu.au These studies confirm that the spatial structure of the cyclotide is largely maintained upon binding, and they provide a high-resolution view of the peptide-membrane interface, reinforcing the importance of the hydrophobic surface in initiating membrane interaction.

Pore Formation Hypotheses

Cellular Permeation and Uptake Mechanisms

The ability of cyclotides to exert intracellular effects relies on their capacity to cross the cell membrane. For bracelet cyclotides like this compound, the process of cellular entry is believed to be initiated by the same membrane-binding event that leads to cytotoxicity: targeting of PE-phospholipids. uq.edu.au Following this initial binding, cyclotides may enter the cell through one or more pathways, including direct translocation across the membrane or through various endocytic pathways. uq.edu.auuq.edu.au The remarkable stability of the cyclotide structure, conferred by the CCK motif, allows them to remain intact during and after cellular uptake. google.com This stability makes them promising scaffolds for delivering other molecular cargos into cells. uq.edu.au

Unraveling Specific Molecular Targets and Pathways (Non-Clinical)

While membrane disruption is the primary mechanism of action, understanding the downstream cellular consequences provides further insight into the bioactivity of this compound.

In vitro studies have been fundamental in characterizing the biological effects of this compound. The most prominently reported activity is its potent ability to cause hemolysis, or the rupture of human red blood cells. nih.govmdpi.com In fact, this compound has been described as exhibiting the most potent hemolytic activity among cyclotides reported at the time of its discovery, an effect directly correlated with the size of its surface-exposed hydrophobic patch. nih.gov

Beyond erythrocytes, the cytotoxic effects of cyclotides have been demonstrated in various cancer cell lines. acs.org For instance, research on the closely related bracelet cyclotide, cycloviolacin O2, has provided a model for how these peptides function. In human lymphoma cell lines, cycloviolacin O2 was shown to cause rapid and complete disintegration of the cell membrane within minutes of exposure. sb-peptide.com Functional studies using calcein-loaded HeLa cells and liposomes further demonstrated a swift, concentration-dependent release of internal contents, confirming a mechanism based on specific membrane disruption. sb-peptide.com Similarly, mixtures containing this compound have shown high cytotoxic efficiency against cell lines such as the MDA-MB-231 breast cancer line. acs.org These in vitro models consistently point towards a mechanism where the primary molecular event is the catastrophic loss of membrane integrity. researchgate.netsb-peptide.com

| Biological Activity | Cellular Model | Observed Effect | Reference |

|---|---|---|---|

| Hemolytic Activity | Human Erythrocytes | Potent induction of red blood cell lysis. | nih.govmdpi.com |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | Contributes to high cytotoxic efficiency in a cyclotide mixture. | acs.org |

Research Applications and Utility of Cycloviolacin H4 As a Molecular Tool

Cycloviolacin H4 as a Scaffold for Peptide Engineering

The structure of this compound can be systematically modified to create analogs that serve as probes to understand its biological activities. By altering specific amino acid residues, particularly in the surface-exposed loops, researchers can investigate the structure-activity relationships that govern its interactions with biological membranes and other molecular targets. nih.gov For instance, the potent hemolytic activity of this compound has been correlated with the size of its surface-exposed hydrophobic patch. nih.govacs.org Creating analogs with variations in this hydrophobic region can provide detailed insights into the molecular requirements for membrane disruption. nih.govscispace.com This approach allows for a detailed examination of how hydrophobicity and charge distribution contribute to the cytotoxic properties of cyclotides. scispace.com

Cyclotides, including this compound, are considered natural combinatorial templates. researchgate.netacs.orgacs.orgresearchgate.net Their framework displays a variety of peptide epitopes, primarily in the loop regions, which can be adapted for specific recognition purposes. researchgate.netacs.orgresearchgate.net The high sequence variability observed in the loops of different cyclotides suggests that this scaffold can be engineered to present a wide range of peptide sequences (epitopes). nih.govuq.edu.au This makes this compound a promising candidate for developing molecules that can display specific epitopes for applications in diagnostics or as targeted therapeutic agents. The inherent stability of the scaffold ensures that the displayed epitope maintains a constrained and defined conformation, which can lead to higher affinity and specificity for its target.

Design of Analogs for Mechanistic Probes

Studies on Resistance to Degradation

A defining characteristic of cyclotides, including this compound, is their exceptional resistance to degradation from heat, chemicals, and enzymes. researchgate.netportlandpress.comnih.gov This stability is a direct consequence of their unique cyclic cystine knot structure. nih.govresearchgate.net

This compound, like other cyclotides, has demonstrated complete resistance to proteolysis by a range of enzymes. acs.orgportlandpress.com Studies have shown that the cyclotide framework is inherently stable and does not get degraded by common proteases such as trypsin, pepsin, and thermolysin. acs.orgportlandpress.com This resistance is attributed to the compact, knotted structure that sterically hinders access of proteases to the peptide backbone. nih.gov Research on various cyclotides has confirmed that while biological activity can vary with the amino acid sequence in the loops, the proteolytic stability is a conserved feature of the cyclotide framework. researchgate.netportlandpress.com

Table 1: Proteolytic Stability of Cyclotides

| Enzyme | Effect on Cyclotide Structure | Reference |

|---|---|---|

| Trypsin | No degradation observed | acs.org, portlandpress.com, |

| Pepsin | No degradation observed | acs.org, portlandpress.com, |

This table is a general representation of the stability of the cyclotide family, to which this compound belongs.

The cyclic cystine knot motif endows this compound with high thermal and chemical stability. nih.govnih.gov Cyclotides can withstand harsh conditions, such as high temperatures and exposure to denaturing chemicals like urea (B33335) and guanidine (B92328) hydrochloride, without losing their native structure. nih.gov The cyclic nature of the backbone and the interlocking disulfide bonds are key to this remarkable stability. mdpi.com This robustness has been demonstrated in studies where cyclotides were successfully extracted from dried herbarium plant material that was decades old. diva-portal.org This exceptional stability makes this compound and other cyclotides attractive scaffolds for developing peptide-based drugs that require a long shelf-life and resistance to degradation in biological environments. nih.govresearchgate.net

Advanced Research Methodologies Applied to Cycloviolacin H4 Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in the structural elucidation of cyclotides, including cycloviolacin H4. uq.edu.au This non-destructive technique provides atomic-level information about the three-dimensional structure of molecules in solution, mimicking their natural state.

Solution Structure Determination

The three-dimensional structure of this compound in solution has been determined using high-resolution NMR spectroscopy. researchgate.net Although a specific PDB entry for this compound is not available, its structure was modeled based on the homologous cyclotide vhr1 (B1575614). researchgate.net This process involves using the experimentally determined structure of a similar cyclotide as a template. nih.govplos.org

The general approach for determining the solution structure of a cyclotide involves several steps. Two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are recorded to assign all the proton resonances and to identify protons that are close in space, respectively. portlandpress.com These spatial restraints, along with dihedral angle restraints derived from coupling constants, are then used in computational calculations, such as simulated annealing, to generate a family of structures consistent with the experimental data. rcsb.orgnih.gov The resulting structures for cyclotides typically reveal a distorted triple-stranded β-sheet stabilized by the characteristic cyclic cystine knot (CCK) motif. rcsb.orgacs.org This CCK motif, where three disulfide bonds form a knotted arrangement, confers exceptional stability to the cyclotide framework. diva-portal.orguq.edu.au

Studies of Membrane-Bound Conformations

Understanding how this compound interacts with cell membranes is crucial to elucidating its cytotoxic mechanism. NMR spectroscopy, in the presence of membrane mimetics like micelles (e.g., dodecylphosphocholine (B1670865), DPC) or bicelles, is a powerful tool to study these interactions. uq.edu.aunih.gov

Mass Spectrometry-Based Characterization and Discovery

Mass spectrometry (MS) is an indispensable tool in cyclotide research, enabling their discovery, sequencing, and profiling within complex plant extracts. nih.govacs.org

De Novo Peptide Sequencing

The primary amino acid sequence of this compound was determined using nanospray tandem mass spectrometry (MS/MS). researchgate.net De novo sequencing is a method where the peptide sequence is determined directly from the fragmentation pattern in the mass spectrum, without relying on a sequence database. ijbs.comwikipedia.org This is particularly important for discovering novel peptides. nih.gov

The process typically involves reducing the disulfide bonds of the cyclotide to linearize the peptide, followed by enzymatic digestion to generate smaller, overlapping fragments. nih.govacs.org These fragments are then subjected to MS/MS analysis. In the mass spectrometer, the peptide fragments are further broken down, and the masses of the resulting ions (typically b- and y-ions) are measured. nih.govchemguide.co.uk By analyzing the mass differences between these fragment ions, the amino acid sequence can be pieced together. nih.govacs.org Software tools like MaxQuant and PEAKS can be used to automate and improve the accuracy of de novo sequencing. nih.govwikipedia.orgbioinfor.com

Proteomics and Peptidomics for Cyclotide Profiling

Proteomics and peptidomics approaches, which involve the large-scale study of proteins and peptides, have been instrumental in understanding the diversity and distribution of cyclotides within plants. acs.orgnih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a key technique in these studies. acs.org

These approaches have revealed that a single plant species can express a vast array of cyclotides. uq.edu.aunih.gov For instance, studies on Viola species have identified numerous cyclotide-like masses in their proteome. uq.edu.au In a typical peptidomics workflow, plant extracts are first fractionated, often using techniques like solid-phase extraction. acs.org The resulting fractions are then analyzed by LC-MS to generate a profile of the peptides present. acs.org By comparing the masses and retention times to known cyclotides in databases like CyBase, or by using de novo sequencing on unknown peaks, researchers can identify and quantify the cyclotides present, including this compound, in different plant tissues. uq.edu.aunih.govacs.org This has shown that some cyclotides are expressed broadly, while others are tissue-specific. uq.edu.aunih.gov

Electron Microscopy for Membrane Disruption Visualization

While direct electron microscopy studies specifically visualizing the effects of this compound on membranes were not found in the search results, this technique has been crucial in understanding the membrane-disrupting mechanism of other cyclotides. It is reasonable to infer that this compound, known for its potent hemolytic activity, would induce similar effects. researchgate.net

Transmission electron microscopy (TEM) has been used to observe the ultrastructural changes in cells treated with cyclotides. uq.edu.aunih.gov Studies on other cyclotides have shown that they can cause significant damage to cell membranes, including the disruption of microvilli, membrane blebbing, cell swelling, and ultimately, cell lysis. acs.orguq.edu.aunih.gov These observations support a mechanism where cyclotides accumulate on the cell surface, potentially forming pores or other disruptive structures that compromise the integrity of the membrane. mdpi.comuq.edu.aunih.gov This leads to a loss of osmotic balance and cell death. uq.edu.au

Transcriptomics for Gene Identification and Expression Analysis

Advanced research into the chemical compound this compound and related cyclotides has been significantly propelled by the application of transcriptomics. This high-throughput method allows for the comprehensive analysis of an organism's transcriptome—the complete set of RNA transcripts. For cyclotides, which are gene-encoded peptides, this methodology is crucial for identifying the precursor genes, understanding their expression patterns, and uncovering the vast diversity of these molecules within a single plant species.

The core strategy involves a combination of transcriptome sequencing and proteomic analysis. acs.orgualberta.ca Initially, RNA is extracted from the plant tissues of interest, such as those from the Viola genus, and sequenced to generate a vast dataset of all expressed genes at that moment. This data is then computationally mined to find sequences that match the known characteristics of cyclotide precursor genes. nih.gov The identified putative cyclotide sequences are subsequently verified at the protein level using techniques like mass spectrometry, which confirms that the genetically encoded peptide is actually produced by the plant. acs.orgnih.gov

This integrated approach has proven to be a powerful tool for discovering the genetic blueprints of cyclotides. For instance, studies on Viola species such as Viola tricolor, Viola pubescens, and Viola arcuata have successfully used transcriptome mining to identify dozens to hundreds of novel cyclotide precursor sequences. nih.govresearchgate.netfrontiersin.org

Gene Identification and Precursor Structure

Transcriptomic analysis has been instrumental in elucidating the conserved architecture of cyclotide precursor genes in the Violaceae family. acs.org These genes encode a precursor protein that undergoes several post-translational modifications to yield the mature, cyclic peptide. While the specific precursor gene for this compound, first isolated from Viola hederaceae, has not been individually detailed in all studies, its structure can be inferred from the highly conserved patterns found across the Viola genus. acs.orgnih.gov

A typical cyclotide precursor protein contains several distinct domains, as revealed by transcriptomic sequencing. acs.orgnih.gov

Table 1: Generalized Structure of a Viola Cyclotide Precursor Protein This table outlines the typical domains of a cyclotide precursor protein as identified through transcriptomic analysis of various Viola species.

| Domain | Description | Function |

| ER Signal Peptide | An N-terminal sequence of ~20-30 amino acids. | Directs the nascent protein to the endoplasmic reticulum (ER) for folding. |

| N-Terminal Propeptide | A variable region following the ER signal. | May play a role in proper folding and processing of the cyclotide domain. |

| N-Terminal Repeat (NTR) | A short, repeated sequence flanking the cyclotide domain. | Recognized by processing enzymes. |

| Mature Cyclotide Domain | The ~30 amino acid sequence that becomes the final cyclotide (e.g., this compound). | This is the bioactive component, characterized by six conserved cysteine residues. |

| C-Terminal Tail | A short region following the cyclotide domain. | Contains a conserved Asn/Asp residue crucial for the final cyclization step. uq.edu.au |

Precursor genes can be surprisingly complex, with some transcripts encoding a single cyclotide domain, while others are multi-domain precursors that can produce several different cyclotides from a single gene. acs.org

Detailed Research Findings from Transcriptome Mining

Transcriptome mining not only identifies genes but also provides a quantitative look at their expression, revealing how environmental conditions or tissue types can influence cyclotide production. nih.govnih.gov The analysis of the Viola tricolor transcriptome, for example, led to the discovery of 98 unique precursor proteins that encode 108 distinct cyclotide sequences. nih.gov This single study dramatically increased the number of known cyclotide sequences, highlighting the immense "hidden" diversity that transcriptomics can uncover. ualberta.canih.gov Such studies provide a foundational dataset for understanding the evolutionary and functional landscape of these peptides.

The findings from these analyses are often detailed and extensive. The table below presents a sample of the kind of data generated from a transcriptomic study on Viola tricolor, showcasing newly identified precursor sequences.

Table 2: Examples of Novel Cyclotide Precursor Sequences Identified in Viola tricolor via Transcriptome Mining This interactive table showcases a selection of novel cyclotide precursor proteins discovered in V. tricolor. The data includes the precursor name and the encoded mature cyclotide sequence, demonstrating the direct output of transcriptomic analysis.

| Precursor ID | Encoded Mature Cyclotide Sequence | Subfamily |

| vitri precursor 2 | GIPCGESCVFIPCITTALGCKCKNKVCYRN | Bracelet |

| vitri precursor 4 | AESCVWLPCTVTALLGCSCSGNVCYNGIP | Bracelet |

| vitri precursor 9 | GIPCGESCVWIPCISSALGCKCKNKVCYRN | Bracelet |

| vitri precursor 15 | GIPCGESCVWIPCISAALGCKCKNKVCYRN | Bracelet |

| vitri precursor 21 | GIPCGESCVFIPCISTALGCKCKNKVCYRN | Bracelet |

| Data sourced from Hellinger et al. (2015) J. Proteome Res. and its supplementary materials. acs.orgacs.org |

The identification of these gene sequences is the first step in understanding the complete biosynthetic pathway of cyclotides like this compound. By revealing the genetic foundation, transcriptomics provides the essential tools for further research into the regulation, evolution, and potential biotechnological application of these complex natural compounds.

Future Research Directions and Open Questions Pertaining to Cycloviolacin H4

Elucidation of Complete Biosynthetic Pathways in Planta

A significant gap in the knowledge of cycloviolacin H4 pertains to its precise biosynthetic pathway within Viola hederaceae. While the general process for cyclotides is understood to involve ribosomal synthesis of a precursor protein, significant questions remain. acs.org These precursors typically contain a signal peptide, a pro-region, the mature cyclotide domain, and a C-terminal tail. diva-portal.org In some cases, a precursor protein can encode multiple, distinct cyclotides. acs.orgdiva-portal.org

The maturation process involves several post-translational modifications, including the crucial cyclization of the peptide backbone. An asparaginyl endopeptidase is believed to mediate this in vivo cyclization step. dtic.mil Furthermore, studies on other cyclotides suggest that the formation of the three stabilizing disulfide bonds, which create the characteristic cyclic cystine knot (CCK) motif, likely occurs before the final cleavage and cyclization of the backbone. However, the specific enzymes responsible for the excision and ligation of the this compound domain from its precursor protein are yet to be identified.

Future research must focus on identifying the specific gene encoding the this compound precursor in V. hederaceae. Transcriptome and proteome mining of the plant will be essential to isolate this precursor and identify the associated enzymes. acs.org Understanding the complete pathway will not only solve a fundamental biological question but could also enable biotechnological production of this compound and its analogs through engineered host systems.

Comprehensive Mapping of Structure-Function Relationships Beyond Membrane Interactions

Current research on this compound has overwhelmingly focused on its potent membranolytic activity. acs.org Its high hydrophobicity is directly correlated with its powerful hemolytic (red blood cell-disrupting) properties. nih.govscispace.com While membrane interaction is clearly a key aspect of its function, it is likely not its only biological role. Other cyclotides exhibit a range of activities, including anti-HIV and insecticidal effects, that are not solely dependent on membrane disruption. scispace.com

A critical open question is what other cellular targets, if any, this compound interacts with. Its unique structural features may allow it to inhibit enzymes or disrupt protein-protein interactions. Comprehensive mapping of its structure-function relationships beyond membrane binding is needed. This can be achieved through techniques like alanine (B10760859) scanning mutagenesis, where individual amino acids are systematically replaced to probe their contribution to various biological effects. dtic.mil Such studies would help to determine if the potent cytotoxicity of this compound is exclusively due to membrane permeation or if it involves other intracellular mechanisms, providing a more complete picture of its bioactivity.

Exploration of Novel Research Applications as Molecular Probes

The exceptional stability conferred by the cyclic cystine knot (CCK) motif makes cyclotides like this compound ideal scaffolds for protein engineering and drug design. uq.edu.auresearchgate.net Their resistance to thermal, chemical, and enzymatic degradation is a significant advantage over linear peptides. researchgate.net Given its pronounced and specific interactions with biological membranes, this compound itself could be developed into a powerful molecular probe.

Future research could explore the use of fluorescently-labeled this compound to study the composition and dynamics of cell membranes. Its preference for certain lipids could be exploited to visualize lipid domains or perturbations in diseased cells. Furthermore, the this compound framework could serve as a stable scaffold for presenting new functionalities. By modifying its sequence, particularly in the loops between cysteine residues, its inherent cytotoxicity could be minimized while introducing new binding affinities for specific cellular targets, creating highly stable and specific probes for research applications. uq.edu.au

Development of Advanced Synthetic Strategies for Complex Analogs

The ability to chemically synthesize this compound and its analogs is crucial for detailed structure-activity relationship studies and for developing its potential as a research tool or therapeutic scaffold. mdpi.com While solid-phase peptide synthesis (SPPS) is a common method, challenges remain, particularly in achieving efficient oxidative folding to form the correct disulfide bond arrangement of the cystine knot. uq.edu.au

Future work should focus on optimizing existing synthetic and folding protocols and exploring novel strategies. This includes chemo-enzymatic methods that use enzymes for specific steps, such as backbone cyclization, and fully biological approaches using engineered E. coli or other host cells for production. mdpi.com The development of advanced strategies to produce complex analogs of this compound is a key step. For instance, creating analogs with non-natural amino acids or modified backbone structures could lead to peptides with enhanced stability, altered membrane-binding properties, or entirely new biological activities. uq.edu.au Such analogs are essential for systematically probing its mechanism of action and for engineering novel peptide-based tools.

Q & A

Q. What are the primary structural features of cycloviolacin H4, and how do they influence its bioactivity?

this compound belongs to the cyclotide family, characterized by a cyclic cysteine-knot motif that confers stability and bioactivity. Key structural features include six conserved cysteine residues forming three disulfide bonds and a head-to-tail cyclized backbone. These features enable resistance to enzymatic degradation and facilitate membrane interaction, which is critical for antimicrobial and cytotoxic activities . Methodologically, structural elucidation combines nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. Comparative studies with linear analogs can clarify structure-function relationships .

Q. What experimental models are suitable for assessing this compound’s cytotoxic effects?

In vitro cytotoxicity assays using cancer cell lines (e.g., HeLa, MCF-7) are standard. Dose-response curves and IC50 values should be calculated using MTT or resazurin-based assays. Include controls for membrane integrity (e.g., lactate dehydrogenase release) to distinguish cytostatic vs. lytic effects. For specificity, compare effects on non-cancerous cell lines (e.g., HEK293) . Animal models require ethical approval and adherence to NIH guidelines for preclinical studies, including sample size justification and randomization .

Q. How can researchers ensure reproducibility in this compound purification protocols?

Reproducibility hinges on detailed methodology:

- Source material : Specify plant species, tissue type, and extraction solvents.

- Chromatography : Use HPLC or FPLC with documented gradient profiles and column specifications.

- Purity validation : Include MALDI-TOF mass spectrometry and analytical HPLC traces (>95% purity). Publish raw chromatograms and spectral data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

Discrepancies often arise from variability in experimental conditions (e.g., lipid composition of model membranes, ionic strength). To address this:

- Standardize assays : Use identical buffer systems and membrane models (e.g., POPC:POPS liposomes).

- Multi-modal approaches : Combine surface plasmon resonance (SPR) for binding kinetics, patch-clamp electrophysiology for pore formation, and molecular dynamics simulations for mechanistic insights .

- Meta-analysis : Systematically review studies using PRISMA guidelines to identify confounding variables .

Q. What strategies optimize this compound’s selectivity for cancer cells over healthy cells?

Leverage structure-activity relationship (SAR) studies:

- Loop mutagenesis : Modify non-cysteine residues in loops 5 and 6 to alter membrane interaction.

- Membrane specificity : Test activity on lipid bilayers mimicking cancer cell membranes (e.g., elevated phosphatidylserine).

- Conjugation : Link this compound to tumor-targeting ligands (e.g., folate) via click chemistry. Validate selectivity using co-culture models .

Q. How should researchers design studies to explore this compound’s immunomodulatory potential?

Use a PICOT framework:

- Population : Immune cells (e.g., macrophages, T-cells).

- Intervention : Dose-dependent exposure to this compound.

- Comparison : Untreated cells or cells treated with linear analogs.

- Outcome : Cytokine profiling (e.g., IL-6, TNF-α via ELISA) and phagocytosis assays.

- Time : Acute (24–48 hr) vs. chronic (7-day) exposure . Ensure blinding during data collection and use ANOVA for multi-group comparisons .

Methodological Challenges and Solutions

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error propagation : Account for variability in triplicate measurements with standard error of the mean (SEM).

- Multiple testing correction : Apply Bonferroni or Benjamini-Hochberg adjustments to avoid Type I errors .

Q. How can computational methods enhance this compound research?

- Molecular docking : Predict binding affinities to targets like phosphatidylserine or integrins using AutoDock Vina.

- Machine learning : Train models on cyclotide databases to predict novel bioactivities.

- Network pharmacology : Map interactions between this compound and cancer signaling pathways (e.g., PI3K/AKT) .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound?

- Animal welfare : Adhere to ARRIVE guidelines for tumor xenograft models, including humane endpoints and analgesia protocols.

- Data transparency : Publish negative results to avoid publication bias.

- Informed consent : For human cell lines, verify provenance and compliance with GDPR or HIPAA .

Q. How should researchers address variability in this compound’s natural sourcing?

- Batch documentation : Record geographical origin, harvest season, and storage conditions of plant material.

- Synthetic alternatives : Compare bioactivity of naturally derived vs. chemically synthesized this compound to control for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.